molecular formula C8H6O3 B114200 Phenyl 2-oxoacetate CAS No. 143427-46-7

Phenyl 2-oxoacetate

Cat. No. B114200
CAS RN: 143427-46-7
M. Wt: 150.13 g/mol
InChI Key: PZXHOJFANUNWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 2-oxoacetate, also known as ethyl phenylglyoxylate, is a chemical compound that is widely used in scientific research. It is a versatile molecule that has a variety of applications in organic synthesis, biochemistry, and pharmacology. In

Mechanism of Action

Phenyl 2-oxoacetate acts as an acylating agent in many biochemical reactions. It can react with amino acids, peptides, and proteins to form covalent adducts. This reaction can lead to the inhibition of enzymes and the disruption of protein function. Phenyl 2-oxoacetate can also undergo hydrolysis to form phenylglyoxylic acid, which can be further metabolized to form various metabolites.
Biochemical and Physiological Effects:
Phenyl 2-oxoacetate has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of various enzymes, including aminotransferases and dehydrogenases. It can also induce oxidative stress and damage cellular membranes. In addition, phenyl 2-oxoacetate has been shown to have neurotoxic effects, which may be related to its ability to inhibit the activity of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

Phenyl 2-oxoacetate is a useful reagent for many laboratory experiments. It is relatively easy to synthesize and has a long shelf life. It can be used in a variety of reactions and can be easily modified to suit specific experimental needs. However, phenyl 2-oxoacetate can be toxic and should be handled with care. It can also be difficult to purify, which can lead to impurities in experimental results.

Future Directions

There are many potential future directions for research involving phenyl 2-oxoacetate. One area of interest is the development of new synthetic methods using phenyl 2-oxoacetate as a starting material. Another area of interest is the investigation of the neurotoxic effects of phenyl 2-oxoacetate and its potential role in neurodegenerative diseases. Additionally, research could focus on the development of novel pharmaceuticals using phenyl 2-oxoacetate as a precursor. Overall, phenyl 2-oxoacetate is a versatile compound with many potential applications in scientific research.

Synthesis Methods

Phenyl 2-oxoacetate can be synthesized through the Claisen condensation reaction between Phenyl 2-oxoacetate acetate and benzaldehyde. The reaction is catalyzed by a base such as sodium ethoxide or sodium hydroxide. The resulting product is a colorless liquid with a fruity odor.

Scientific Research Applications

Phenyl 2-oxoacetate has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various organic compounds. It can be used to synthesize phenylpyruvic acid, which is an important intermediate in the biosynthesis of phenylalanine and tyrosine. Phenyl 2-oxoacetate can also be used to synthesize phenylacetic acid, which is a precursor to various pharmaceuticals.

properties

CAS RN

143427-46-7

Product Name

Phenyl 2-oxoacetate

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

phenyl 2-oxoacetate

InChI

InChI=1S/C8H6O3/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H

InChI Key

PZXHOJFANUNWGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C=O

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C=O

synonyms

Acetic acid, oxo-, phenyl ester (9CI)

Origin of Product

United States

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